molecular formula C13H19ClN2O B2905340 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride CAS No. 1158307-50-6

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride

Cat. No. B2905340
CAS RN: 1158307-50-6
M. Wt: 254.76
InChI Key: VLOGVAKRGAOZFX-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(4-Methylbenzoyl)piperidin-4-amine is 1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the sources I found.

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications of “1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride”, but the search results do not contain specific information on unique applications for this compound. The available information suggests that piperidine derivatives, in general, are utilized in drug discovery and have been used as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . However, without more detailed data on the compound , I’m unable to provide the comprehensive analysis you requested.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15;/h2-5,12H,6-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOGVAKRGAOZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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